Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the protection of amino and hydroxyl groups. One common method is the reaction of tert-butyl carbamate with (2S,3R)-3-amino-1-hydroxybutan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (LiAlH4), and bases (sodium hydride, potassium carbonate). The reactions are typically carried out in aprotic solvents like DMF or THF under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine .
Scientific Research Applications
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar applications but with different reactivity due to the absence of the amino and hydroxyl groups.
Tert-butanesulfinamide: Another similar compound used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other tert-butyl derivatives .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUZRASEMVBNR-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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